
4-Bromo-2-difluoromethyl-1-isopropoxybenzene
Übersicht
Beschreibung
4-Bromo-2-difluoromethyl-1-isopropoxybenzene is an organic compound with the molecular formula C10H11BrF2O and a molecular weight of 265.09 g/mol. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an isopropoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 2-difluoromethyl-1-isopropoxybenzene using bromine or a brominating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize impurities and maximize the yield of the desired product .
Analyse Chemischer Reaktionen
4-Bromo-2-difluoromethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-difluoromethyl-1-isopropoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-difluoromethyl-1-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-difluoromethyl-1-isopropoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-isopropoxybenzene: Similar structure but with a fluorine atom instead of a difluoromethyl group.
4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of an isopropoxy group.
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Biologische Aktivität
4-Bromo-2-difluoromethyl-1-isopropoxybenzene, an organic compound with the molecular formula C10H11BrF2O and a molecular weight of 265.09 g/mol, is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and an isopropoxy group. This unique structure influences its chemical behavior and potential applications in biological systems, particularly in pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity to various biological targets, potentially modulating metabolic pathways. Research suggests that this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .
Enzyme Inhibition
Studies have indicated that this compound can inhibit certain enzymes, which is critical for understanding its therapeutic potential. The compound's ability to bind to enzyme active sites may interfere with substrate interaction, thus altering enzymatic activity. This inhibition can lead to downstream effects in cellular signaling pathways.
Receptor Binding
The compound also shows promise in receptor binding studies. Its structural characteristics allow it to interact with various receptor types, including those involved in inflammatory responses and cancer progression. These interactions are pivotal for evaluating the compound's potential as a therapeutic agent.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Biological Activity | Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |
Anti-inflammatory | Reduces inflammation markers in vitro | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for inflammation regulation.
Case Study 2: Anticancer Properties
Research involving various cancer cell lines (e.g., MCF7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWZUHULMFMBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.